molecular formula C16H12N2O3S B2884346 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 313469-95-3

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2884346
CAS RN: 313469-95-3
M. Wt: 312.34
InChI Key: FSWPZKMGYFIITA-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide” is a compound that has been studied for its various properties . It is a light cream-colored solid .


Synthesis Analysis

The compound has been synthesized through various methods. One such method involves the condensation of various aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile via triphenylphosphine-catalyzed Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of the compound has been elucidated using various techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel (Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-hydrazono)indolin-2-one .


Physical And Chemical Properties Analysis

The compound is a light cream-colored solid with a melting point of 295–297 °C . Its molecular structure has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .

Scientific Research Applications

Antimicrobial Activity

One significant application of derivatives of this chemical compound is in the development of antimicrobial agents. Studies have shown that specific derivatives exhibit considerable antibacterial and antifungal activities. For instance, a study highlighted the microwave-assisted synthesis of related compounds and their evaluation against various bacterial strains, showing significant activity (Raval, Naik, & Desai, 2012). Furthermore, another research focused on the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity against human cells, indicating potential applications in developing antimicrobial and cytotoxic agents (Gomha & Khalil, 2012).

Chemical Sensing

The compound and its derivatives have also been used in chemical sensing, particularly for anion detection. A study synthesized coumarin benzothiazole derivatives to investigate their structure and recognition properties for cyanide anions. These compounds exhibited a significant change in color and fluorescence upon interaction with cyanide, suggesting their utility as chemosensors (Wang et al., 2015).

Future Directions

The compound has shown potential in various areas of research, including its antioxidant, antibacterial, and anti-fungal activities . Therefore, it could be a subject of future studies in these areas.

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(9-5-6-9)18-16-17-12(8-22-16)11-7-10-3-1-2-4-13(10)21-15(11)20/h1-4,7-9H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPZKMGYFIITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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